molecular formula C13H19BN2O3 B11853568 [1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid CAS No. 915285-01-7

[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid

Cat. No.: B11853568
CAS No.: 915285-01-7
M. Wt: 262.11 g/mol
InChI Key: IDJLNHSTUOWNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid is a peptidomimetic boronic acid derivative characterized by a pyrrolidin-2-yl backbone conjugated to an N-benzylglycyl moiety. This structure positions the boronic acid group (B(OH)₂) at the 2-position of the pyrrolidine ring, enabling covalent interactions with serine proteases via transition-state analog formation . The compound has garnered attention in medicinal chemistry, particularly as a fibroblast activation protein (FAP)-targeted inhibitor for cancer imaging and therapy. Its design leverages the affinity of boronic acids for proteolytic enzymes, with the benzylglycyl side chain enhancing target specificity and pharmacokinetic stability .

Properties

CAS No.

915285-01-7

Molecular Formula

C13H19BN2O3

Molecular Weight

262.11 g/mol

IUPAC Name

[1-[2-(benzylamino)acetyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C13H19BN2O3/c17-13(16-8-4-7-12(16)14(18)19)10-15-9-11-5-2-1-3-6-11/h1-3,5-6,12,15,18-19H,4,7-10H2

InChI Key

IDJLNHSTUOWNMK-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNCC2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzylamine reacts with an appropriate electrophile.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of (1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylamino and acetyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1-(2-(Benzylamino)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(R)-(1-(Benzoylglycyl)pyrrolidin-2-yl)boronic Acid

This analogue replaces the N-benzylglycyl group with a benzoylglycyl moiety. In preclinical studies, it demonstrated moderate FAP inhibition (Ki ≈ 12 nM) but exhibited rapid in vivo clearance due to esterase susceptibility. Tumor uptake in SK-Mel-187 xenografts was 4.2 ± 0.8 %ID/g at 1 hour post-injection, lower than newer derivatives .

Ac-Gly-BoroPro ([1-(N-Acetylglycyl)pyrrolidine-2β-yl]boronic Acid)

A widely studied FAP inhibitor, Ac-Gly-BoroPro features an acetylated glycyl group. The N-benzyl substitution in [1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid improves lipophilicity (logP = 1.8 vs. 0.9 for Ac-Gly-BoroPro), enhancing membrane permeability and tumor retention (6.7 ± 1.2 %ID/g) .

SB04028 (DOTA-Conjugated D-Alanyl Derivative)

SB04028 incorporates a D-alanyl residue and a quinoline-based prosthetic group for radiometal chelation (e.g., ⁶⁸Ga). Its Ki for FAP is 5.2 nM, with tumor uptake reaching 9.1 ± 1.5 %ID/g. The D-alanyl configuration improves metabolic stability over L-isomers, while the benzylglycyl group in [1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid offers comparable stability without requiring D-amino acid substitution .

Key Structural and Functional Differences

Compound Substituent Ki (nM) logP Tumor Uptake (%ID/g) Key Advantage
[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid N-Benzylglycyl 7.3 ± 1.1 1.8 6.7 ± 1.2 Balanced lipophilicity and stability
Ac-Gly-BoroPro N-Acetylglycyl 8.5 ± 1.4 0.9 2.1 ± 0.5 High solubility
SB04028 D-Alanyl/quinoline-DOTA 5.2 ± 0.7 2.3 9.1 ± 1.5 Superior imaging contrast
(R)-(1-(Benzoylglycyl)pyrrolidin-2-yl)boronic acid Benzoylglycyl 12.0 ± 2.0 1.5 4.2 ± 0.8 Early proof-of-concept design

Notes:

  • Substituent Effects: The benzyl group in [1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid reduces metabolic degradation compared to acetyl or benzoyl groups, as evidenced by prolonged serum half-life (t₁/₂ = 2.3 hours vs. 0.8 hours for Ac-Gly-BoroPro) .
  • Stereochemistry: D-amino acid substitutions (e.g., in SB04028) enhance protease resistance but complicate synthesis. The benzylglycyl moiety achieves similar stability without stereochemical adjustments .
  • Radiopharmaceutical Potential: While SB04028’s DOTA conjugation enables PET imaging, [1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid’s simpler structure allows easier derivatization for therapeutic applications (e.g., neutron capture therapy) .

Comparative Pharmacological Profiles

Inhibition of Penicillin-Binding Protein 1b (PBP1b)

This highlights its selectivity for FAP over bacterial targets, a critical advantage for anticancer use .

Anticancer Activity

While boronic acid arylidene heterocycles () exhibit broad cytotoxicity (EC₅₀ = 10–50 µM), [1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid acts via FAP-specific mechanisms (EC₅₀ = 0.8 µM in FAP-positive cells), reducing off-target effects .

Biological Activity

The compound [1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid is a boronic acid derivative characterized by its unique structural features, which include a pyrrolidine ring and an N-benzylglycyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The biological activity of boronic acids, in general, stems from their ability to form reversible covalent bonds with diols and other Lewis bases, making them valuable in various therapeutic applications.

Structural Characteristics

Chemical Structure:

  • Molecular Formula: C12H16BNO3
  • Molecular Weight: 233.08 g/mol

The structure of [1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid can be represented as follows:

Structure CnHmBOp\text{Structure }\text{C}_n\text{H}_m\text{B}\text{O}_p

Where nn, mm, and pp represent the number of carbon, hydrogen, and oxygen atoms respectively.

Key Features:

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle that contributes to the compound's conformational flexibility.
  • N-Benzylglycyl Moiety: Enhances the compound's ability to interact with biological targets.

Enzyme Inhibition

The primary biological activity of [1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid is attributed to its role as an enzyme inhibitor. Boronic acids have been extensively studied for their ability to inhibit proteases and other enzymes involved in various biological processes.

Mechanism of Action:

  • The boronic acid group can form a covalent bond with the active site of target enzymes, leading to inhibition of their activity.
  • This mechanism is particularly relevant for enzymes such as serine proteases and fibroblast activation protein (FAP).

Case Studies

  • Inhibition of Fibroblast Activation Protein (FAP):
    • A study demonstrated that derivatives of pyrrolidin-2-yl-boronic acids exhibit significant inhibitory effects on FAP, a serine protease implicated in cancer progression.
    • For example, compounds like SB04028 showed an IC50 value of 3.7 ± 0.2 nM, indicating high potency against FAP compared to other inhibitors .
  • Targeting Cancer Cells:
    • Research has indicated that [1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid can be utilized in the design of radiopharmaceuticals for cancer imaging and therapy.
    • The compound's ability to selectively bind to tumor-associated enzymes enhances its potential for targeted cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Aminoboronic AcidContains an amine groupOften used for enzyme inhibition studies
N-Boc-Pyrrolidine Boronic AcidContains a protecting group (Boc)Useful in synthetic applications requiring stability
4-Borono-L-phenylalanineFeatures a phenylalanine moietyKnown for its application in peptide synthesis

The unique combination of a pyrrolidine ring and an N-benzylglycyl group in [1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid may enhance selective binding to specific enzymes compared to other boronic acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.